N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-2-carboxamide
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Overview
Description
N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthamide core linked to a phenylmorpholino group through an ethyl chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of 2-naphthoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-(2-phenylmorpholino)ethylamine under basic conditions to yield the desired naphthamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylmorpholino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amide derivatives.
Substitution: Alkylated phenylmorpholino derivatives.
Scientific Research Applications
N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylmorpholino group can facilitate binding to these targets, while the naphthamide core can modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-piperidin-1-yl)ethyl)-2-naphthamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2-(2-morpholino)ethyl)-2-naphthamide: Lacks the phenyl group, making it less hydrophobic.
Uniqueness
N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-2-carboxamide stands out due to the presence of both the phenyl and morpholino groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-23(21-11-10-18-6-4-5-9-20(18)16-21)24-12-13-25-14-15-27-22(17-25)19-7-2-1-3-8-19/h1-11,16,22H,12-15,17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKPPOUZYUDXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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